Molecular hydrogen;1,1,1-trichloro-2-methylpropan-2-ol;hydrate
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Overview
Description
1,1,1-Trichloro-2-methyl-2-propanol hemihydrate: is a chemical compound with the molecular formula C₄H₇Cl₃O · 0.5H₂O and a molecular weight of 186.46 g/mol . It is also known by several synonyms, including β,β,β-Trichloro-tert-butyl alcohol hemihydrate , Acetone chloroform , and Chlorobutanol . This compound is widely used as a preservative in pharmaceutical formulations due to its antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkali-Catalyzed Chlorination: This method involves the reaction of 2-methyl-2-propanol with chlorine gas in the presence of an alkali catalyst such as sodium hydroxide or potassium hydroxide.
Hydrogen Reduction: In this method, 2-methyl-2-propanol reacts with an excess of chlorine gas in the presence of a catalyst to produce 1,1,1-Trichloro-2-methyl-2-propanol .
Industrial Production Methods: The industrial production of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate typically involves large-scale chlorination processes followed by purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced under specific conditions to yield different reduction products.
Substitution: It can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various chlorinated alcohols and acids.
Reduction Products: Dechlorinated alcohols.
Substitution Products: Substituted alcohols and ethers.
Scientific Research Applications
Chemistry:
Analytical Standard: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate is used as a standard for quantifying preservatives in pharmaceutical formulations using capillary electrophoretic methods.
Biology:
Anesthetic: It has been used to anesthetize leeches for preparing c-DNA libraries from regenerating retzius cells.
Medicine:
Industry:
Mechanism of Action
Mechanism of Action: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate exerts its effects primarily through its interaction with cell membranes. It decreases the conduction velocity and induces conduction failure and automaticity within isolated ventricular muscle strips . It also impacts myocardial cells by acting on the cell membrane and reducing isometric tension produced by the heart .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- β,β,β-Trichloro-tert-butyl alcohol hemihydrate
- Acetone chloroform
- Chlorobutanol
Comparison: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate is unique due to its specific combination of antibacterial, antifungal, and anesthetic properties . While similar compounds may share some of these properties, the specific molecular structure and hydration state of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate contribute to its distinct applications and effectiveness .
Properties
Molecular Formula |
C4H11Cl3O2 |
---|---|
Molecular Weight |
197.48 g/mol |
IUPAC Name |
molecular hydrogen;1,1,1-trichloro-2-methylpropan-2-ol;hydrate |
InChI |
InChI=1S/C4H7Cl3O.H2O.H2/c1-3(2,8)4(5,6)7;;/h8H,1-2H3;1H2;1H |
InChI Key |
HBARVHNVVKZUGS-UHFFFAOYSA-N |
Canonical SMILES |
[HH].CC(C)(C(Cl)(Cl)Cl)O.O |
Origin of Product |
United States |
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